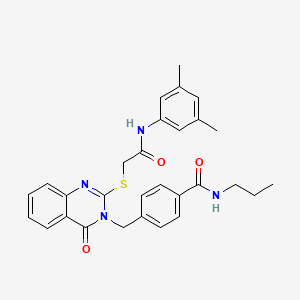

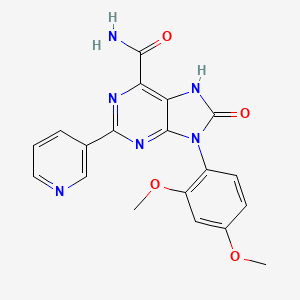

![molecular formula C7H12N2O B2399391 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile CAS No. 3647-35-6](/img/structure/B2399391.png)

3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile is a chemical compound with the CAS Number: 3647-35-6. It has a molecular weight of 140.19 . The IUPAC name for this compound is 3-[methyl (2-oxiranylmethyl)amino]propanenitrile .

Molecular Structure Analysis

The InChI code for 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile is 1S/C7H12N2O/c1-9(4-2-3-8)5-7-6-10-7/h7H,2,4-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile include a molecular weight of 140.19 . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

3-[1-(2-Benzoxazolyl)hydrazino]propanenitrile derivatives were found to inhibit immune complex-induced inflammation effectively. In studies, these compounds showed significant reduction in exudate volume and white blood cell accumulation, akin to hydrocortisone's activity pattern. Structural analysis indicated that the hydrazino group's nitrogen 1' is vital for this anti-inflammatory activity, requiring it to be electron-rich for optimal effect Haviv et al., 1988.

Antimalarial Activity

A series of derivatives of 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile demonstrated substantial antimalarial properties. Particularly, the potency against Plasmodium berghei in mice correlated with the decreasing size and electron donation of phenyl ring substituents. These compounds also showed promising pharmacokinetic properties, hinting at potential for long-term protection against infection after oral administration Werbel et al., 1986.

Anti-inflammatory and Quantitative Structure-Activity Relationships (QSAR)

N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, derivatives of 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile, were synthesized and tested for their anti-inflammatory effects. A significant number of these compounds exhibited higher anti-inflammatory activity than aspirin, a standard reference drug. A QSAR analysis provided insights into the molecular descriptors associated with the anti-inflammatory effects of these compounds Li et al., 2008.

Metabolic Studies and Immunosuppressive Activity

Studies of metabolites of certain derivatives revealed a distinct metabolic pathway, notably for compounds like PPI-2458, a selective, irreversible inhibitor of Methionine Aminopeptidase-2. This pathway was found to be different from other known metabolic routes, emphasizing the uniqueness of these derivatives' metabolism. These derivatives also demonstrated significant immunosuppressive activities, indicating potential applications in organ transplantation Arico-Muendel et al., 2013.

Gastroprotective and Antiulcer Activities

Derivatives of 3-[Methyl(oxiran-2-ylmethyl)amino]propanenitrile were found to have significant gastroprotective and antiulcer activities. Chemical modification of the parent compounds led to the development of prodrugs that were orally active and effective against stress ulcers, suggesting potential therapeutic applications Shimojima et al., 1985.

Eigenschaften

IUPAC Name |

3-[methyl(oxiran-2-ylmethyl)amino]propanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-9(4-2-3-8)5-7-6-10-7/h7H,2,4-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGTWUWWGJZORLS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)CC1CO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{Methyl[(oxiran-2-yl)methyl]amino}propanenitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

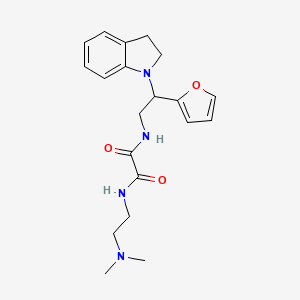

![(E)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2399312.png)

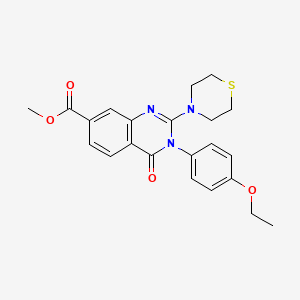

![N-(4-fluorobenzyl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2399319.png)

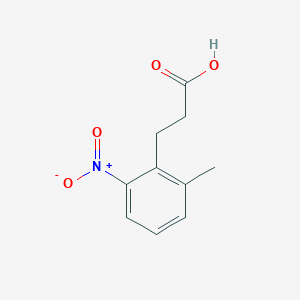

![2,5-Dibenzyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B2399320.png)

![6-(2-(2,5-dimethylphenyl)-2-oxoethyl)-2-(3-fluorophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2399323.png)

![N-[2-(N-Ethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2399324.png)

![1-Adamantyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2399327.png)

![N-(2-(6-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2399331.png)